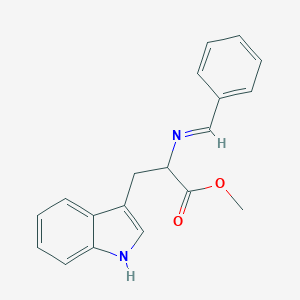

D,L-TRYPTOPHAN METHYL ESTER, BENZALDIMINE

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

methyl 2-(benzylideneamino)-3-(1H-indol-3-yl)propanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H18N2O2/c1-23-19(22)18(20-12-14-7-3-2-4-8-14)11-15-13-21-17-10-6-5-9-16(15)17/h2-10,12-13,18,21H,11H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LFMPJRXYSNSSJV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C(CC1=CNC2=CC=CC=C21)N=CC3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H18N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50369492 | |

| Record name | methyl 3-(1H-indol-3-yl)-2-[(phenylmethylene)amino]propanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50369492 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

306.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

19779-75-0 | |

| Record name | methyl 3-(1H-indol-3-yl)-2-[(phenylmethylene)amino]propanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50369492 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for D,l Tryptophan Methyl Ester Benzaldimine and Analogous Chiral Imines

Condensation Reactions for Imine Formation

The most fundamental and widely employed method for imine synthesis is the direct condensation of a primary amine with an aldehyde or a ketone. rsc.orgmasterorganicchemistry.com This reversible reaction involves the nucleophilic addition of the amine to the carbonyl carbon, followed by the elimination of a water molecule to form the imine. masterorganicchemistry.com

Classical Condensation of Amino Acid Esters with Aldehydes

The classical synthesis of D,L-Tryptophan Methyl Ester Benzaldimine involves the direct reaction of D,L-tryptophan methyl ester with benzaldehyde (B42025). This reaction is an equilibrium process, and to achieve high yields, the removal of the water byproduct is essential to drive the reaction toward the product side. acs.org

The mechanism begins with the nucleophilic attack of the primary amino group of the tryptophan methyl ester on the electrophilic carbonyl carbon of benzaldehyde. This is followed by a proton transfer from the nitrogen to the oxygen, yielding a neutral tetrahedral intermediate known as a carbinolamine or hemiaminal. nih.gov Under acidic conditions, the hydroxyl group of the carbinolamine is protonated, converting it into a good leaving group (water). Subsequent elimination of water and deprotonation of the nitrogen atom yields the final imine product. masterorganicchemistry.com

Several practical techniques are employed to facilitate the removal of water:

Azeotropic Distillation: The reaction is often performed in a solvent like toluene (B28343) or cyclohexane, and the water produced is removed by azeotropic distillation using a Dean-Stark apparatus. operachem.com

Dehydrating Agents: The use of hygroscopic salts such as anhydrous magnesium sulfate (B86663) (MgSO₄), sodium sulfate (Na₂SO₄), or silica (B1680970) gel can effectively sequester the water formed during the reaction. operachem.com

Molecular Sieves: Porous aluminosilicates, known as molecular sieves (e.g., 4Å), are highly effective at trapping water molecules and are commonly used in anhydrous reaction conditions. operachem.com

The reaction is typically carried out in an organic solvent at room temperature or with gentle heating.

| Reactant 1 | Reactant 2 | Conditions | Dehydrating Agent | Solvent | Yield |

| Glycine (B1666218) tert-butyl ester | Benzophenone (B1666685) imine | Room Temperature | N/A (Transimination) | THF | High |

| Cyclopentanone | Benzylamine | Room Temperature, 30 min | MgSO₄ | CH₃CN | 87% |

| Benzaldehyde | N,N-diethylethylenediamine | Reflux, 1 hr | Na₂SO₄ | Diethyl ether | 94% |

| 4-tert-butylcyclohexanone | Isopropylamine | Stirring, 5 hrs | 4Å Molecular Sieves | Diethyl ether | 82% |

This table presents examples of classical condensation reactions for imine synthesis under various conditions, illustrating the use of different dehydrating agents. operachem.com

Catalytic Approaches in Imine Synthesis

To improve reaction rates, yields, and selectivity, particularly for less reactive substrates or for asymmetric synthesis, various catalytic systems have been developed. These approaches often allow for milder reaction conditions and greater functional group tolerance.

Brønsted acids are frequently used as catalysts in imine formation. masterorganicchemistry.com The acid protonates the carbonyl oxygen of the aldehyde, which significantly increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by the amine. masterorganicchemistry.com This catalytic action accelerates the initial addition step of the reaction mechanism.

Commonly used Brønsted acid catalysts include p-toluenesulfonic acid (p-TsOH), acetic acid, and phenyl phosphinic acid. operachem.comresearchgate.net The rate of imine formation is often pH-dependent, with a maximum rate typically observed at a weakly acidic pH of around 4 to 5. At very low pH, the amine nucleophile becomes fully protonated and is no longer nucleophilic, while at high pH, there is insufficient acid to activate the carbonyl group.

In the field of asymmetric synthesis, chiral Brønsted acids, such as phosphoric acids derived from BINOL (1,1'-bi-2-naphthol) and VAPOL, have been successfully employed to catalyze the enantioselective formation of imines and subsequent reactions, providing chiral amine derivatives with high enantioselectivity. researchgate.netacs.org

Transition metal catalysis offers a powerful alternative to classical condensation, particularly through methods like oxidative coupling. rsc.orgresearchgate.net Instead of condensing an amine with a pre-formed aldehyde, this approach can generate the imine directly from the amine or by coupling an amine with an alcohol. rsc.orgorientjchem.org These methods are often aligned with the principles of green chemistry, as they can utilize air or molecular oxygen as the terminal oxidant. orientjchem.org

A prominent strategy is the oxidative self-coupling of primary amines or the cross-coupling of a primary and secondary amine. orientjchem.org Various transition metals, including copper, palladium, iron, and ruthenium, have been shown to catalyze these transformations. organic-chemistry.org Copper catalysis, in particular, is widely used due to copper's low cost and toxicity. researchgate.netacs.org For instance, copper(I) or copper(II) salts can catalyze the aerobic oxidation of benzylic amines to their corresponding imines. researchgate.net Another approach is the oxidative coupling of alcohols with amines, where the alcohol is first oxidized in situ to an aldehyde, which then condenses with the amine. orientjchem.org

| Catalyst System | Reaction Type | Substrates | Key Features |

| Cu(OAc)₂ | Aerobic Oxidative Coupling | Benzylamines | Uses air as oxidant |

| Pd(OAc)₂ | Oxidative C-H Acylation | 2-Phenylpyridines, Aldehydes | Forms ketone via imine intermediate |

| Iron complexes | Aerobic Oxidative Coupling | Alcohols, Amines | Green and economical oxidant (air) |

| [RuCl₂(CO)₃]₂/dppp | Intramolecular Oxidative Amination | Aminoalkenes | Forms cyclic imines |

| Rhodium(I) complexes | Hydroamination | Terminal Alkynes, Anilines | Mild, neutral conditions at RT |

This table summarizes various transition metal-catalyzed reactions for the synthesis of imines, highlighting the diversity of catalysts and reaction pathways. organic-chemistry.orgnih.gov

Performing organic reactions in water is a primary goal of green chemistry. Micellar catalysis has emerged as a strategy to facilitate reactions like imine synthesis in aqueous media, where they are typically disfavored due to the production of water. rsc.org Surfactants, when dissolved in water above their critical micelle concentration (CMC), form aggregates called micelles. These micelles possess a hydrophobic core and a hydrophilic surface, creating a unique microenvironment that can enhance reaction rates and yields. rsc.org

The enhancement in micellar systems can be attributed to several factors:

Concentration Effect: Reactants can become compartmentalized and concentrated within the micelle's core, increasing the frequency of effective collisions. researchgate.net

Microenvironment Polarity: The hydrophobic interior of the micelle provides a non-polar environment conducive to the dehydration step of imine formation.

Transition State Stabilization: The surfactant molecules themselves can act as catalysts by stabilizing the reaction's transition state through interactions with their polar head groups. rsc.org

Studies have shown that various types of surfactants—anionic (e.g., sodium dodecyl sulfate, SDS), cationic, and non-ionic—can promote imine formation. In some cases, surfactants below their CMC can act as true catalysts, while above the CMC, the micellar environment drives the reaction. rsc.org

Base-catalyzed methods are also employed for the synthesis and manipulation of imines derived from amino acid esters. The O'Donnell amino acid synthesis, for example, utilizes a Schiff base of a glycine alkyl ester (often a benzophenone imine) as a key intermediate. organic-chemistry.org This imine is deprotonated at the α-carbon using a strong base like potassium hydroxide (B78521) (KOH) or lithium diisopropylamide (LDA) under phase-transfer catalysis (PTC) conditions. organic-chemistry.orgnih.gov The resulting enolate is then alkylated to produce precursors for a wide variety of unnatural α-amino acids. organic-chemistry.org

Enantioselective and Diastereoselective Synthesis of Chiral Imine Precursors

The synthesis of chiral imines, such as the individual enantiomers of Tryptophan Methyl Ester Benzaldimine, is predicated on the availability of enantiomerically pure precursors, primarily α-amino acid esters. The methodologies to prepare these precursors and subsequently convert them into chiral imines without compromising their stereochemical purity are critical areas of research.

Methodologies for Preparing Enantiomerically Pure α-Amino Acid Esters

The preparation of α-amino acid esters with high enantiomeric purity is a cornerstone of asymmetric synthesis. Several powerful strategies have been developed, broadly categorized into organocatalysis, phase-transfer catalysis, and the use of chiral auxiliaries.

Organocatalysis: This approach utilizes small organic molecules as catalysts to induce enantioselectivity. rsc.orgrsc.org A notable organocatalytic method is the transfer hydrogenation of α-imino esters. For instance, using a hindered (S)-VAPOL-derived chiral phosphoric acid and a Hantzsch ester as the hydrogen source, a variety of N-aryl-α-imino esters can be reduced to the corresponding α-amino esters in excellent yields and high enantiomeric excess (ee). rsc.org This method has proven effective for substrates derived from both aryl and alkyl α-keto esters, with ee values typically ranging from 94–99%. rsc.org Another organocatalytic strategy involves the asymmetric N-H insertion reaction of α-carbonyl sulfoxonium ylides into aryl amines, catalyzed by a chiral phosphoric acid, to afford α-aryl glycines with up to 97% ee. rsc.org

Phase-Transfer Catalysis (PTC): Chiral phase-transfer catalysis is a powerful technique for the enantioselective alkylation of achiral Schiff base esters of glycine. organic-chemistry.org This method often employs Cinchona alkaloid-derived quaternary ammonium (B1175870) salts as catalysts to ferry the enolate from an aqueous or solid phase into an organic phase for reaction with an alkyl halide. organic-chemistry.org This approach can achieve high enantiomeric excesses, with some catalyst systems yielding products with 94–99% ee. organic-chemistry.org

Chiral Auxiliaries: This classical strategy involves covalently attaching a chiral auxiliary to a glycine synthon to direct the stereochemical outcome of a subsequent reaction. The auxiliary is then cleaved to yield the enantiomerically enriched amino acid ester. While effective, this method requires additional synthetic steps for the attachment and removal of the auxiliary.

The following table summarizes representative results from various enantioselective methodologies for the synthesis of α-amino acid esters.

| Methodology | Catalyst/Auxiliary | Substrate Example | Product ee (%) | Yield (%) |

| Organocatalytic Reduction | (S)-VAPOL-derived Chiral Phosphoric Acid | N-PMP-α-imino ester | 94-99 | High |

| Organocatalytic N-H Insertion | Chiral Phosphoric Acid | α-carbonyl sulfoxonium ylide | up to 97 | 91 |

| Phase-Transfer Catalysis | Cinchona Alkaloid-derived Quaternary Ammonium Salt | N-(diphenylmethylene) glycine t-butyl ester | 94-99 | 82-92 |

| Hydrogen-Bond-Donor Catalysis | Chiral Squaramide | N-carbamoyl-α-chloro glycinate | up to 97 | High |

Strategies for Retaining Chiral Integrity During Imine Formation

The formation of a Schiff base from a chiral α-amino acid ester and an aldehyde, such as benzaldehyde, introduces a risk of racemization at the α-carbon. The α-proton is acidic and can be abstracted, particularly under basic conditions, leading to a planar enolate intermediate that can be protonated from either face, resulting in a loss of enantiomeric purity. highfine.commdpi.com

Several strategies are employed to mitigate this issue:

Mild Reaction Conditions: Conducting the imine formation under neutral or mildly acidic conditions can minimize base-catalyzed enolization and subsequent racemization. The reaction is often driven to completion by the removal of water, for example, by using a Dean-Stark apparatus or a drying agent like magnesium sulfate.

Choice of Base: When a base is necessary, sterically hindered, non-nucleophilic bases are preferred as they are less likely to abstract the α-proton. highfine.com For instance, in peptide synthesis, bases like 2,4,6-collidine have been shown to cause less racemization compared to less hindered bases. highfine.com

Protecting Groups: The choice of protecting groups on the amino acid can influence the acidity of the α-proton. While the formation of the imine itself involves the free amino group, in preceding or subsequent steps, appropriate N-protecting groups can be crucial. For example, the 2,4-dinitro-6-phenyl-benzene sulfenyl (DNPBS) group has been shown to suppress α-carbon racemization during peptide coupling reactions. nih.gov

Rapid Imine Formation: Optimizing reaction conditions to ensure rapid and efficient imine formation can reduce the time the chiral center is exposed to potentially racemizing conditions.

Asymmetric Alkylation of Schiff Bases of L-Tryptophan Methyl Ester

A powerful method for synthesizing α-alkylated amino acids is the diastereoselective alkylation of a Schiff base derived from a chiral amino acid ester. The pre-existing stereocenter of the tryptophan backbone, in conjunction with the bulky benzophenone or benzaldehyde imine group, can effectively direct the approach of an incoming electrophile.

This strategy is particularly well-documented in the context of preparing α-methyl-tryptophan derivatives. The Schiff base of L-tryptophan methyl ester, specifically the benzaldimine, can be deprotonated at the α-carbon using a strong, non-nucleophilic base like lithium diisopropylamide (LDA) at low temperatures (e.g., -78 °C) to form a chiral lithium enolate. Subsequent reaction with an alkylating agent, such as methyl iodide, proceeds with a degree of diastereoselectivity.

However, a significant challenge in this approach is that the initial deprotonation can lead to a mixture of D,L-products, as the strong base can facilitate racemization. nih.gov The resulting diastereomeric mixture often requires separation or is used in applications where the subsequent step can resolve the enantiomers, such as in enzymatic hydrolysis.

The following table presents data on the alkylation of L-tryptophan methyl ester Schiff bases.

| Electrophile | Base | Diastereomeric Ratio (L:D) | Application |

| [¹⁴C]CH₃I | LDA | Racemic (D,L) mixture formed | Radiosynthesis of [¹⁴C]α-Me-Trp |

| [¹¹C]CH₃I | LDA | Not specified, but stereospecificity confirmed post-synthesis | Radiosynthesis of [¹¹C]α-Me-Trp |

Radiochemical Synthesis of Tryptophan Methyl Ester Benzaldimine Derivatives

The Schiff base of L-tryptophan methyl ester serves as a crucial precursor in the synthesis of radiolabeled tryptophan analogues for positron emission tomography (PET) imaging. Specifically, the synthesis of α-[¹¹C]methyl-L-tryptophan and α-[¹⁴C]methyl-L-tryptophan has been achieved through the alkylation of this imine. nih.govnih.govnih.gov

The general procedure involves the formation of the benzaldimine from L-tryptophan methyl ester, followed by deprotonation with LDA at low temperature to generate the corresponding enolate. This enolate is then quenched with a radiolabeled methyl iodide, either [¹¹C]CH₃I or [¹⁴C]CH₃I. nih.govnih.gov

The alkylation step, as previously mentioned, results in a racemic mixture of the D,L-α-methylated Schiff base. nih.gov Subsequent hydrolysis of the imine and ester groups yields D,L-α-methyl-tryptophan. To obtain the desired enantiomerically pure L-form, an enzymatic resolution step is often employed. For the synthesis of α-[¹⁴C]methyl-L-tryptophan, α-chymotrypsin is used for the enantioselective hydrolysis of the L-methyl ester, allowing for the separation of the desired L-amino acid from the unreacted D-ester. nih.gov

An alternative asymmetric radiosynthesis of α-[¹¹C]methyl-L-tryptophan has been developed to avoid the racemic mixture. This method utilizes a chiral auxiliary, specifically derivatives of dimethyl (2S,3aR,8aS)-(+)-hexahydropyrrolo[2,3-b]indole-1,2-dicarboxylate, to achieve enantioselective [¹¹C]methylation of the enolate. nih.gov

Key findings from radiochemical syntheses are summarized below.

| Radiotracer | Precursor | Method | Radiochemical Yield (uncorrected) | Specific Activity |

| α-[¹¹C]methyl-L-tryptophan | Schiff base of L-tryptophan methyl ester | Alkylation with [¹¹C]CH₃I followed by hydrolysis | 20-25% | ~2,000 Ci/mmol |

| α-[¹⁴C]methyl-L-tryptophan | Schiff base of L-tryptophan methyl ester | Alkylation with [¹⁴C]CH₃I, hydrolysis, and enzymatic resolution | 33% (overall) | Not specified |

| α-[¹¹C]methyl-L-tryptophan (Asymmetric) | 8-(phenylsulfonyl) hexahydropyrrolo[2,3-b]indole derivative | Enantioselective [¹¹C]methylation with [¹¹C]CH₃I | 20% | Not specified |

Stereochemical Control and Asymmetric Transformations Involving Tryptophan Based Imine Systems

General Principles of Stereoselectivity in Imine Chemistry

Imines, characterized by a C=N double bond, are structurally analogous to carbonyl compounds but exhibit distinct reactivity. psu.edu The nitrogen atom's lower electronegativity compared to oxygen makes simple N-alkyl imines less electrophilic than their carbonyl counterparts. wiley-vch.de Consequently, enhancing the electrophilicity of the imine carbon is often necessary for reactions with less reactive nucleophiles. This is typically achieved by attaching an electron-withdrawing group to the nitrogen atom (e.g., sulfonyl, phosphinoyl, or carbamoyl (B1232498) groups) or by using a Lewis acid to activate the C=N bond. psu.eduwiley-vch.de

Stereoselectivity in reactions at the imine center is governed by several key factors. The formation of the imine itself can result in geometric isomers (E/Z isomers), with the trans (E) isomer generally being more stable due to reduced steric hindrance. psu.edu When a chiral amine or aldehyde is used, or when a chiral auxiliary is present on the nitrogen, the two faces of the imine (Re and Si faces) become diastereotopic. A nucleophile will preferentially attack one face over the other, leading to a diastereoselective or enantioselective outcome. This facial selectivity is dictated by steric and electronic interactions within the transition state, often rationalized by models such as the Felkin-Anh model for acyclic systems.

The development of organocatalysis has provided powerful tools for achieving high enantioselectivity in nucleophilic additions to imines. nih.gov Chiral Brønsted acids, such as chiral phosphoric acids (CPAs), and hydrogen-bond donors, like cinchona alkaloid-derived thioureas, can activate the imine by protonating or hydrogen-bonding to the imine nitrogen, simultaneously directing the nucleophile to a specific face of the C=N bond. nih.govorganic-chemistry.orgchemtube3d.com

Stereoselective Nucleophilic Additions to Chiral Imines

The imine derived from D,L-tryptophan methyl ester contains a preexisting stereocenter at the α-carbon, which can influence the stereochemical outcome of nucleophilic additions to the imine carbon. This substrate-controlled diastereoselectivity is a foundational strategy for asymmetric synthesis. Alternatively, the use of chiral catalysts can override or enhance the directing effect of the substrate's stereocenter, enabling highly enantioselective transformations.

The asymmetric allylation of imines is a robust method for synthesizing chiral homoallylic amines, which are valuable synthetic building blocks. rsc.org This transformation can be achieved using various allylating agents, including allylsilanes, allylstannanes, and allylboronates, often in the presence of a chiral catalyst. beilstein-journals.org

One prominent method is allylboration, which can be performed using allylboronic acids. Research has shown that the allylboroxines, formed from the dehydration of allylboronic acids, can act as Lewis acids to activate the imine and promote the allylation, proceeding with high anti-stereoselectivity for both E and Z imines. rsc.org Organocatalytic approaches, pioneered by Schaus and others, utilize chiral diols like BINOL derivatives to catalyze the asymmetric allylation of N-acylimines with allylboronates, achieving excellent yields and high enantioselectivities. beilstein-journals.org These reactions are tolerant of a wide range of imine substrates, including those derived from aromatic and aliphatic aldehydes. beilstein-journals.org

Table 1: Examples of Asymmetric Allylation of Imines

| Catalyst/Reagent | Imine Type | Allylating Agent | Yield | Stereoselectivity (ee/dr) | Reference |

|---|---|---|---|---|---|

| (R)-3,3'-Ph₂-BINOL | N-Benzoylimines | Allylboronic acid pinacol (B44631) ester | 75-94% | 90-99% ee | beilstein-journals.org |

| Allylboroxine | Acyclic Aldimines | Allylboronic acid | High | High anti-selectivity | rsc.org |

| Chiral Disulfonimide | N-Fmoc-imines | Allyltrimethylsilane | High | Up to 98% ee | beilstein-journals.org |

The Mannich reaction, involving the aminoalkylation of a carbon acid, is a cornerstone for the synthesis of β-amino compounds. researchgate.net When applied to imines derived from amino acids, it provides a powerful route to β-amino acids, which are important components of peptidomimetics and natural products. illinois.edunih.gov

Highly enantioselective Mannich-type reactions can be achieved using chiral catalysts. For instance, cinchona alkaloid-derived thiourea (B124793) catalysts have been successfully employed in the reaction of malonates with N-Boc protected imines, affording optically active β-amino acids in a convergent manner under mild conditions. nih.gov These bifunctional catalysts activate the imine through the basic quinuclidine (B89598) nitrogen while the thiourea moiety organizes the nucleophile via hydrogen bonding, leading to a highly ordered, stereodetermining transition state. organic-chemistry.org The scope of this reaction is broad, accommodating various aromatic and aliphatic imines and different nucleophiles like β-ketoesters. organic-chemistry.orgnih.gov The synthesis of β³-tryptophan derivatives has also been accomplished through methods like enantioselective Friedel-Crafts alkylation and iron-catalyzed C-H amination. researchgate.netthieme-connect.de

Table 2: Catalytic Asymmetric Mannich Reactions for β-Amino Acid Synthesis

| Catalyst | Imine | Nucleophile | Yield | Stereoselectivity (ee) | Reference |

|---|---|---|---|---|---|

| Cinchona Alkaloid Thiourea | N-Boc Aryl Imines | Diethyl Malonate | 92-99% | 91-99% | nih.gov |

| Cinchona Alkaloid Thiourea | N-Boc Alkyl Imines | Diethyl Malonate | 85-99% | 85-94% | nih.gov |

| Quinine-derived Urea | N-Boc Imines | α-Aminomaleimides | High | High | researchgate.net |

The addition of carbon-based nucleophiles, such as organometallic reagents (carbanions) and enolates, to the benzaldimine of tryptophan methyl ester is a direct method for C-C bond formation at the α-position, leading to α-alkylated tryptophan derivatives. The inherent instability of simple imines often requires the use of N-activated imines (e.g., N-sulfonyl or N-phosphinoyl) to enhance their electrophilicity for reaction with Grignard reagents or organolithiums. wiley-vch.de

A key strategy involves the deprotonation of the Schiff base itself. For example, the benzaldimine of tryptophan methyl ester can be deprotonated at the α-carbon using a strong base like lithium diisopropylamide (LDA) to form a lithium enolate. researchgate.netiaea.org This nucleophilic species can then react with electrophiles, such as alkyl halides. This specific reaction has been utilized in the radiosynthesis of α-[¹¹C]methyl-tryptophan, where the enolate of tryptophan methyl ester benzaldimine is reacted with [¹¹C]iodomethane. researchgate.netiaea.org While this particular synthesis resulted in a racemic product, the principle demonstrates the viability of using the imine as a protecting group and a directing group for α-functionalization. researchgate.netiaea.org

Table 3: Addition of Carbanions and Enolates to Imines

| Imine Substrate | Nucleophile/Reagent | Product Type | Key Finding | Reference |

|---|---|---|---|---|

| Tryptophan methyl ester benzaldimine | LDA, then CH₃I | α-Methyl-tryptophan | Successful α-alkylation of the imine-protected amino acid. | researchgate.netiaea.org |

| N-Diphenylphosphinoyl Imines | Grignard Reagents | α-Branched Amines | Activated imines react smoothly with organometallic reagents. | wiley-vch.de |

| Chiral o-toluamides | Laterally lithiated carbanion | Protoberberine Alkaloids | Stereoselective addition/cyclization sequence. | clockss.org |

The asymmetric hydrophosphonylation of imines provides an efficient route to α-aminophosphonates, which are important analogues of α-amino acids with diverse biological activities. The reaction involves the addition of a dialkyl phosphite (B83602) across the C=N double bond.

The catalysis of this reaction can be achieved with high enantioselectivity using chiral catalysts. For example, chiral Brønsted acids derived from BINOL-phosphoric acid have been shown to effectively catalyze the addition of dimethyl hydrogen phosphite to iminium cations. chemtube3d.com The catalyst's rigid chiral environment directs the approach of the phosphite nucleophile, resulting in a highly enantioselective transformation. chemtube3d.com This methodology has also been applied to lock the reversible imine bonds in covalent organic frameworks (COFs) through post-synthetic modification, which significantly enhances their chemical and thermal stability. nih.gov

Table 4: Asymmetric Hydrophosphonylation of Imines

| Catalyst | Substrate | Reagent | Yield | Stereoselectivity (ee) | Reference |

|---|---|---|---|---|---|

| Chiral Brønsted Acid-Phosphate | Iminium cation | Dimethyl hydrogen phosphite | N/A | Enantioselective (R product favored) | chemtube3d.com |

Stereoselective Reduction of Tryptophan Methyl Ester Benzaldimine

The reduction of the imine double bond is a fundamental transformation that converts the imine back to a secondary amine. When performed stereoselectively, it can generate a new chiral center. The stereoselective reduction of imines is a well-established method for producing enantioenriched amines. nih.gov

A common and effective method involves the use of trichlorosilane (B8805176) (HSiCl₃) in the presence of a catalytic amount of a chiral Lewis base. Chiral N-formamides or picolinamides, often derived from cinchona alkaloids, are effective organocatalysts for this process. nih.gov The catalyst activates the trichlorosilane, and the resulting chiral silicon species coordinates to the imine, facilitating a stereoselective hydride transfer. This methodology has been successfully applied to a variety of imines. nih.gov The immobilization of these chiral catalysts on solid supports, such as polystyrene, allows for easy recovery and recycling and their use in continuous flow reactors. nih.gov While specific studies on the stereoselective reduction of D,L-tryptophan methyl ester benzaldimine are not detailed, these general methods are directly applicable and would be expected to produce the corresponding N-benzyl tryptophan methyl ester with a degree of stereocontrol dictated by the chosen chiral catalyst.

Table 5: Examples of Stereoselective Imine Reduction

| Catalyst | Imine Type | Reducing Agent | Yield | Stereoselectivity (ee) | Reference |

|---|---|---|---|---|---|

| Polystyrene-supported picolinamide | N-(1-phenylethylidene)aniline | HSiCl₃ | 95% | 85% | nih.gov |

Imine Hydrogenation and Reductive Amination

The asymmetric hydrogenation of imines is a powerful tool for the synthesis of chiral amines. This transformation is typically achieved using transition metal catalysts complexed with chiral ligands. For N-arylimines, which share structural similarities with the N-benzylidene imine of tryptophan methyl ester, iridium and ruthenium-based catalysts have shown significant success. For instance, iridium complexes bearing chiral phosphine-phosphoramidite ligands have been effective in the asymmetric hydrogenation of sterically hindered N-arylimines.

Reductive amination, a related process, involves the in-situ formation of the imine from the corresponding aldehyde (benzaldehyde) and amine (D,L-tryptophan methyl ester), followed by its immediate reduction. This one-pot procedure is often preferred for its operational simplicity. A variety of reducing agents can be employed, ranging from borohydrides like sodium cyanoborohydride (NaBH3CN) and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)3) to catalytic hydrogenation. The stereoselectivity in these reactions is highly dependent on the choice of catalyst and reaction conditions. Rhodium complexes with chiral bisphosphine-thiourea ligands have been successfully employed in the asymmetric hydrogenation of unprotected N-H imines, achieving high yields and enantioselectivities.

While specific data for the asymmetric hydrogenation of D,L-tryptophan methyl ester benzaldimine is not extensively documented in readily available literature, the general principles derived from similar substrates provide a framework for achieving stereocontrol. The selection of a suitable chiral ligand that can effectively differentiate between the two prochiral faces of the imine is paramount.

| Catalyst System | Substrate Type | Key Features |

| Ir/Chiral Phosphine-Phosphoramidite | Sterically Hindered N-Arylimines | High activity and enantioselectivity. |

| Rh/Chiral Bisphosphine-Thiourea | Unprotected N-H Imines | High yields and enantioselectivities. |

| Ru/Atropisomeric P-OP/Diamine | N-Aryl Imines | Good enantioselectivities under mild conditions. rsc.org |

Biocatalytic Approaches (e.g., Imine Reductases)

In recent years, biocatalysis has emerged as a powerful and sustainable alternative to traditional chemical methods for asymmetric synthesis. Imine reductases (IREDs) are a class of enzymes that catalyze the stereoselective reduction of C=N bonds, utilizing a nicotinamide (B372718) cofactor (NAD(P)H) as the hydride source. acs.orgresearchgate.net These enzymes offer the potential for high enantioselectivity under mild reaction conditions. researchgate.net

IREDs are broadly classified into (R)-selective and (S)-selective enzymes, depending on the stereochemistry of the product amine they generate. This complementarity is a significant advantage, allowing for the synthesis of either enantiomer of a target molecule. The stereochemical outcome is determined by the specific three-dimensional structure of the enzyme's active site, which dictates how the imine substrate binds relative to the hydride-donating cofactor. nih.gov

The application of IREDs to the reduction of the imine derived from tryptophan methyl ester and benzaldehyde (B42025) would involve screening a library of diverse IREDs to identify enzymes that accept this specific substrate and deliver the desired N-benzyl-tryptophan methyl ester enantiomer with high conversion and enantiomeric excess. While specific studies on D,L-tryptophan methyl ester benzaldimine are not prevalent, the broad substrate scope of many IREDs suggests this is a feasible approach. Research on other cyclic imines has demonstrated the potential of IREDs to achieve excellent stereocontrol.

| Biocatalyst | Reaction Type | Advantages |

| Imine Reductase (IRED) | Asymmetric reduction of imines | High enantioselectivity, mild reaction conditions, environmentally benign. acs.orgresearchgate.net |

| Reductive Aminase (RedAm) | Reductive amination of ketones/aldehydes | One-pot synthesis from carbonyl and amine. acs.org |

Factors Governing Stereocontrol

The ability to predict and control the stereochemical outcome of a reaction is a primary goal in asymmetric synthesis. For transformations involving D,L-tryptophan methyl ester benzaldimine, several key factors come into play.

Influence of Chiral Auxiliaries and Ligands

In non-biocatalytic methods, the primary source of stereochemical induction is the use of chiral molecules, either as auxiliaries covalently bonded to the substrate or as ligands coordinated to a metal catalyst.

Chiral auxiliaries temporarily introduce a stereocenter into the substrate molecule, which then directs the stereochemical course of a subsequent reaction. In the context of tryptophan derivatives, the Schöllkopf chiral auxiliary, a bis-lactim ether of a dipeptide (e.g., cyclo-(L-Val-Gly)), has been widely used for the asymmetric synthesis of α-amino acids. scholaris.ca Another approach involves the use of a chiral amine, such as (S)-methylbenzylamine, in a Strecker synthesis to produce chiral α-aminonitriles, which can then be converted to the desired amino acid. rsc.org

Chiral ligands are used in conjunction with transition metals to create a chiral catalytic environment. The ligand's three-dimensional structure creates a binding pocket that preferentially accommodates one of the two prochiral faces of the imine substrate, leading to a stereoselective reduction. A wide variety of chiral phosphine (B1218219) ligands have been developed for asymmetric hydrogenation, with their efficacy being highly substrate-dependent. researchgate.net For the hydrogenation of imines, ligands that can engage in secondary interactions with the substrate, such as hydrogen bonding, can significantly enhance stereoselectivity.

E/Z Isomerization Dynamics of Aldimines

Aldimines, including the benzaldimine of tryptophan methyl ester, can exist as two geometric isomers, (E) and (Z), with respect to the C=N double bond. The relative stability and the rate of interconversion between these isomers can have a profound impact on the stereochemical outcome of a reaction, as the two isomers may react at different rates and with different stereoselectivities.

The isomerization between (E) and (Z)-imines can occur through two primary mechanisms: rotation around the C=N bond or inversion at the nitrogen atom. researchgate.net The energy barrier for this isomerization is influenced by the steric and electronic properties of the substituents on the carbon and nitrogen atoms. For N-benzylideneanilines, experimental E/Z isomerization barriers are in the range of 14-19 kcal/mol. researchgate.net NMR spectroscopy is a powerful tool for studying the E/Z isomerism of imines in solution, allowing for the determination of the isomeric ratio and, in some cases, the kinetics of their interconversion. nih.govcsic.es For a stereoselective reaction, it is crucial to understand whether the (E) and (Z) isomers are in rapid equilibrium under the reaction conditions. If the isomerization is slow compared to the rate of reaction, the isomeric ratio of the starting material will directly affect the product distribution.

Transition State Modeling for Stereoselective Outcomes

Computational chemistry, particularly Density Functional Theory (DFT) calculations, has become an indispensable tool for understanding and predicting the stereochemical outcomes of asymmetric reactions. researchgate.netnih.gov By modeling the transition states of the competing reaction pathways that lead to the different stereoisomers, the energy differences between these transition states (ΔΔG‡) can be calculated. According to transition state theory, a lower energy transition state corresponds to a faster reaction rate.

For the asymmetric hydrogenation of D,L-tryptophan methyl ester benzaldimine, transition state modeling can be used to:

Elucidate the mechanism of hydride transfer from the catalyst to the imine.

Identify the key non-covalent interactions (e.g., steric repulsion, hydrogen bonding, π-stacking) between the chiral ligand and the substrate that are responsible for stereodifferentiation.

Predict which enantiomer will be the major product for a given catalyst-substrate combination.

In the context of biocatalysis, computational modeling can be used to dock the imine substrate into the active site of an imine reductase. nih.gov This allows for the visualization of the binding mode and the identification of key amino acid residues that interact with the substrate and control its orientation for the stereoselective hydride attack from the NAD(P)H cofactor. nih.govnih.gov Such insights are invaluable for the rational design of mutant enzymes with improved activity or altered stereoselectivity.

Mechanistic Investigations and Reaction Dynamics of D,l Tryptophan Methyl Ester Benzaldimine Chemistry

Reaction Mechanisms of Imine Formation and Hydrolysis

The synthesis of D,L-Tryptophan Methyl Ester Benzaldimine from D,L-tryptophan methyl ester and benzaldehyde (B42025) is a reversible condensation reaction. youtube.commasterorganicchemistry.com The mechanism proceeds through several distinct steps, often catalyzed by acid. masterorganicchemistry.com

The process begins with the nucleophilic attack of the primary amine's nitrogen atom on the electrophilic carbonyl carbon of benzaldehyde. youtube.com This is followed by proton transfer steps to form a neutral tetrahedral intermediate known as a carbinolamine. libretexts.org Under acidic conditions, the hydroxyl group of the carbinolamine is protonated, converting it into a good leaving group (water). youtube.comlibretexts.org The lone pair of electrons on the adjacent nitrogen then expels the water molecule, forming a resonance-stabilized cation called an iminium ion. youtube.com Finally, deprotonation of the nitrogen by a base, such as water or the solvent, yields the neutral imine product and regenerates the acid catalyst. youtube.comlibretexts.org

Imine Formation Mechanism

| Step | Description |

|---|---|

| 1. Nucleophilic Attack | The nitrogen atom of D,L-tryptophan methyl ester attacks the carbonyl carbon of benzaldehyde. youtube.com |

| 2. Proton Transfer | A proton is transferred from the nitrogen to the oxygen, forming a neutral carbinolamine intermediate. libretexts.org |

| 3. Protonation of Hydroxyl | The hydroxyl group of the carbinolamine is protonated by an acid catalyst, forming a good leaving group (H₂O). youtube.commasterorganicchemistry.com |

| 4. Elimination of Water | The nitrogen's lone pair forms a double bond with the carbon, eliminating a water molecule and forming an iminium ion. libretexts.org |

| 5. Deprotonation | A base removes a proton from the nitrogen, resulting in the final neutral imine, D,L-Tryptophan Methyl Ester Benzaldimine. youtube.com |

Hydrolysis of the imine is the reverse of this process. masterorganicchemistry.com It is initiated by the addition of water to the imine carbon, driven by acidic conditions (H₃O⁺), which ultimately cleaves the C=N bond to regenerate the D,L-tryptophan methyl ester and benzaldehyde. youtube.commasterorganicchemistry.com The equilibrium can be controlled by either removing water to favor imine formation or adding excess water to drive the hydrolysis. youtube.com

Elucidation of Stereoselective Reaction Pathways

The stereochemistry of reactions involving D,L-Tryptophan Methyl Ester Benzaldimine is critical, particularly in subsequent transformations where the imine acts as an intermediate. While the formation of the benzaldimine from the racemic (D,L) tryptophan methyl ester will result in a racemic mixture of the imine, subsequent reactions can be designed to proceed stereoselectively.

A relevant example is the Pictet-Spengler reaction, which cyclizes tryptophan derivatives with aldehydes. A study on the reaction of D-tryptophan methyl ester hydrochloride with piperonal (B3395001) (a benzaldehyde derivative) demonstrated that the stereoselectivity of the cyclization is highly dependent on the reaction conditions. researchgate.net This reaction proceeds through an iminium ion intermediate, similar to the one formed during benzaldimine synthesis.

While specific transition state calculations for the formation of D,L-Tryptophan Methyl Ester Benzaldimine are not widely documented, the transition states can be inferred from the general mechanism of imine formation. The key energetic barriers correspond to two main stages: the formation of the carbinolamine and its dehydration.

The initial nucleophilic attack of the amine on the carbonyl involves a transition state where the N-C bond is partially formed and the C=O pi bond is partially broken. The geometry transitions from trigonal planar at the carbonyl carbon to tetrahedral. The subsequent dehydration step proceeds through a high-energy transition state leading to the formation of the iminium ion. Here, the C-O bond of the protonated hydroxyl group is breaking while the C=N double bond begins to form. Molecular orbital calculations on protonated tryptophan have shown that the activation barriers for intramolecular proton transfers, which are crucial for forming the reactive species, are lower than those for fragmentation pathways. researchgate.net

Catalysis is essential for efficient imine formation. masterorganicchemistry.com Acid catalysis plays a dual role:

Activation of the Carbonyl: Protonation of the benzaldehyde carbonyl oxygen makes the carbonyl carbon significantly more electrophilic, accelerating the initial nucleophilic attack by the weakly basic amine of the tryptophan ester. masterorganicchemistry.comlibretexts.org

Facilitating Dehydration: Protonation of the carbinolamine's hydroxyl group transforms it into H₂O, a much better leaving group than the hydroxide (B78521) ion (OH⁻). This greatly facilitates the elimination step to form the iminium ion. youtube.comlibretexts.org

In stereoselective reactions that use the imine as an intermediate, the choice of catalyst is paramount for stereocontrol. In studies of the Pictet-Spengler reaction with D-tryptophan methyl ester, using benzoic acid as the catalyst yielded a high stereoselectivity (cis/trans = 92:8). researchgate.net Furthermore, research has shown that polymeric microbeads derived from L-(+)-tryptophan methyl ester can serve as effective heterogeneous catalysts in other organic reactions, highlighting the potential for the tryptophan moiety itself to participate in or influence catalytic processes. tubitak.gov.trresearchgate.net The synthesis of certain tryptophan derivatives can also be achieved using iridium-based catalysts for specific C-H functionalization steps prior to subsequent reactions. nih.govnih.gov

Proton transfer is a fundamental aspect of the imine formation mechanism, occurring at multiple stages to activate intermediates and facilitate the reaction. youtube.comlibretexts.org The reaction is typically activated by protonating the carbonyl group, which lowers the energy of the transition state for the nucleophilic addition. masterorganicchemistry.com

The sequence of proton transfers is critical:

After the initial nucleophilic attack, a proton is transferred from the newly bonded, positively charged nitrogen to the negatively charged oxygen, yielding the neutral carbinolamine. libretexts.org

To enable the elimination of water, a proton is transferred to the oxygen atom of the hydroxyl group. youtube.com This activation step is crucial, as the unprotonated hydroxyl is a poor leaving group.

The final step involves the removal of a proton from the nitrogen of the iminium ion to yield the neutral imine product. libretexts.org

Studies on related systems, such as the enzyme tryptophan synthase, which utilizes an imine (aldimine) linkage, confirm that protonation states are critical for initiating catalysis and that proton transfer can be the rate-determining step in certain transformations. nih.govresearchgate.net

Kinetics and Reaction Rate Studies

The kinetics of imine formation are typically studied by monitoring the concentration of reactants or products over time. The reaction rate is influenced by several factors, including reactant concentrations, temperature, pH, and the choice of solvent and catalyst.

For the reaction between a primary amine and an aldehyde, the reaction generally follows second-order kinetics, being first-order with respect to both the amine and the aldehyde. sapub.org A kinetic study of the oxidation of L-tryptophan showed a first-order dependence of the rate on both the tryptophan concentration and the oxidant concentration. sapub.org The rate of imine formation is also highly pH-dependent. The reaction is slow at very high or very low pH. At low pH, most of the amine is protonated and thus non-nucleophilic. At high pH, there is not enough acid to effectively catalyze the dehydration of the carbinolamine intermediate. Therefore, the reaction rate is maximal at a weakly acidic pH, typically between 4 and 5.

The table below summarizes kinetic findings from related reactions involving tryptophan and its esters, illustrating the types of parameters investigated in such studies.

Table of Kinetic Data for Related Tryptophan Reactions

| Reaction | Compound(s) | Key Kinetic Findings | Conditions | Citation |

|---|---|---|---|---|

| Oxidation | L-Tryptophan & Chloramine-T | First-order dependence on [Trp] and [CAT]; inverse fractional order on [OH⁻]. Rate unaffected by ionic strength or solvent dielectric constant. | Basic medium, 293-313 K | sapub.org |

| Alkylation | D,L-Tryptophan Methyl Ester Benzaldimine & [¹¹C]Iodomethane | 60-80% incorporation of [¹¹C]iodomethane. | 5 minutes at 27-30 °C, using LDA as a base. | iaea.org |

| Photodynamic Effect | Tryptophan Methyl Ester (trpME) | The ratio of reactive to overall rate constants (kr,app/kt,app) in vesicles is similar to that in water, indicating trpME resides in the aqueous pseudophase. | DOPC vesicles, using Rose Bengal (RB) and Perinaphthenone (PN) as photosensitizers. | nih.gov |

| Intermolecular Energy Transfer | Tryptophan-214 in HSA | Rate of energy transfer (ketA) to an acceptor molecule was calculated to be 1.61 × 10⁸ s⁻¹. | Human Serum Albumin (HSA) complex. | nih.gov |

Computational Chemistry and Theoretical Studies of Tryptophan Derived Imine Compounds

Density Functional Theory (DFT) Applications

Density Functional Theory (DFT) has become a cornerstone of computational chemistry for studying organic molecules and reaction mechanisms. By approximating the electron density of a system, DFT offers a balance between computational cost and accuracy, making it suitable for analyzing complex tryptophan-derived imine systems. It is widely used to optimize molecular geometries, calculate electronic properties, and explore the potential energy surfaces of chemical reactions. For Schiff bases, DFT has been successfully applied to predict molecular structures, spectroscopic properties, and various reactivity descriptors. nih.govresearchgate.net

Calculation of Reaction Pathways and Energy Landscapes

A primary application of DFT is the elucidation of reaction mechanisms by calculating the potential energy surface. This involves identifying and optimizing the geometries of reactants, transition states (TS), intermediates (IM), and products. For reactions involving tryptophan derivatives, DFT calculations can map out the energetic profiles of various pathways.

For instance, in a study on the conjugate addition of nitromethane to 2-iminochromenes catalyzed by a derivative of L-(+)-tryptophan methyl ester, DFT calculations at the WB97XD/6-311G++(d,p) level were used to detail the reaction mechanism. nih.gov The calculations revealed that the catalyst coordinates to both reactants through hydrogen bonding and π-π interactions. The formation of an intermediate via the nucleophilic attack of nitromethane was identified as the first step, and the associated transition state was found to be the rate-determining step of the reaction. nih.gov Such calculations provide critical insights into the energetic barriers and the feasibility of proposed mechanistic steps. nih.govresearchgate.net

Table 1: Relative Energies for a Catalyzed Reaction Pathway Involving a Tryptophan Methyl Ester Derivative Data conceptualized from findings on related systems. nih.gov

| Species | Description | Relative Energy (kcal/mol) |

|---|---|---|

| Reactants | Separated catalyst, 2-iminochromene, and nitromethane | 0.00 |

| 3-TS | Transition state for the nucleophilic attack | +15.8 |

| 4-IM | Intermediate formed after nucleophilic attack | -5.2 |

Prediction and Rationalization of Chemo-, Regio-, and Stereoselectivity

DFT calculations are instrumental in predicting and explaining the selectivity observed in chemical reactions. By comparing the activation energies of different possible reaction pathways, researchers can determine the most likely outcome. For reactions involving chiral molecules like tryptophan derivatives, DFT can be used to model the transition states leading to different stereoisomers. The calculated energy differences between these diastereomeric transition states can provide a quantitative prediction of enantiomeric or diastereomeric excess.

In the context of cycloaddition reactions involving imines, DFT has been employed to clarify regioselectivity and stereoselectivity. mdpi.com By modeling the approach of the reactants and the structure of the corresponding transition states, the origins of facial selectivity and endo/exo selectivity can be rationalized based on steric hindrance, electronic interactions, and stabilizing non-covalent interactions within the transition state assembly.

Electronic Structure Analysis and Reactivity Descriptors

The electronic structure of a molecule is fundamental to its reactivity. DFT provides access to molecular orbitals, particularly the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energies of these frontier orbitals and the HOMO-LUMO energy gap (ΔE) are key reactivity descriptors. researchgate.net A small HOMO-LUMO gap generally indicates high chemical reactivity.

Analysis of the molecular electrostatic potential (MEP) map, another output of DFT calculations, visualizes the charge distribution on the molecule's surface. nih.gov It identifies electron-rich (nucleophilic) and electron-poor (electrophilic) regions, which is crucial for predicting how the imine will interact with other reagents. For Schiff base systems, the MEP map can highlight the reactivity of the imine nitrogen and adjacent atoms. nih.govmdpi.com Various quantum chemical parameters derived from DFT, such as chemical hardness (η) and global softness (S), further quantify the molecule's reactivity. researchgate.net

Table 2: Quantum Chemical Reactivity Descriptors Calculated via DFT Representative data based on calculations for similar Schiff base systems. researchgate.net

| Parameter | Definition | Typical Value (eV) | Implication |

|---|---|---|---|

| EHOMO | Energy of the Highest Occupied Molecular Orbital | -6.2 | Electron-donating ability |

| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | -1.5 | Electron-accepting ability |

| Energy Gap (ΔE) | ELUMO - EHOMO | 4.7 | Chemical reactivity/stability |

| Hardness (η) | (ELUMO - EHOMO) / 2 | 2.35 | Resistance to charge transfer |

Molecular Modeling and Dynamics Simulations

While DFT is excellent for studying static structures and reaction energetics, molecular modeling and, specifically, molecular dynamics (MD) simulations are used to explore the conformational flexibility and dynamic behavior of molecules over time. These methods are essential for understanding how molecules like tryptophan-derived imines behave in solution, how they change shape, and how they interact with their environment or with each other.

Conformational Analysis of Imine Systems

Molecular dynamics simulations can explore the potential energy surface by simulating the movement of atoms over time, allowing the molecule to sample various conformations. researchgate.net For tryptophan-rich peptides, MD modeling has been used to reveal dynamic structures composed of competing turn conformations, highlighting the strong influence of tryptophan interactions. nih.gov A theoretical study on tryptophan methyl-ester (TrpME) used DFT to perform a conformational analysis to find its most stable form. researchgate.net For the specific D,L-TRYPTOPHAN METHYL ESTER, BENZALDIMINE, computational methods can predict the preferred orientations of the indole (B1671886), methyl ester, and benzaldimine moieties relative to each other, which is critical for understanding its interactions in a larger system.

Investigation of Intermolecular Interactions and Aggregation Phenomena

Molecular dynamics simulations are particularly powerful for studying how multiple molecules interact. For aromatic amino acids like tryptophan, non-covalent interactions such as π-π stacking, hydrogen bonds, and van der Waals forces are crucial in processes like self-assembly and aggregation. nih.govmdpi.com

MD simulations can model the aggregation process of tryptophan derivatives in solution, providing detailed insights into the structure and stability of the resulting aggregates. mdpi.com These simulations can reveal the specific roles of different parts of the molecule—for example, the indole ring of tryptophan is often involved in π-stacking interactions, while the ester and imine groups can participate in hydrogen bonding. nih.gov By combining MD with ab initio methods, the nature of these intermolecular forces can be rationalized in terms of electrostatic and van der Waals contributions, providing a comprehensive picture of the aggregation phenomena. nih.gov

Integration of Theoretical and Experimental Data for Comprehensive Understanding

The synergy between computational chemistry and experimental analysis provides a powerful framework for a comprehensive understanding of tryptophan-derived imine compounds, such as this compound. This integrated approach allows for the validation of theoretical models against empirical data and enables a deeper interpretation of experimental results. By comparing calculated molecular properties with those measured through spectroscopic and crystallographic techniques, researchers can achieve a more robust characterization of molecular structure, bonding, and reactivity.

A pivotal aspect of this integration is the validation of optimized molecular geometries. Theoretical methods, particularly Density Functional Theory (DFT), are used to predict ground-state structures, including bond lengths and angles. These calculated parameters can be directly compared with experimental data obtained from single-crystal X-ray diffraction. For instance, studies on related Schiff bases have shown that geometric parameters optimized using DFT at the B3LYP/6-31G** level exhibit no substantial differences from the values determined by crystallography, confirming that the optimized geometry can effectively reproduce the crystal structure nih.gov. This concordance between theory and experiment provides a reliable foundation for further computational explorations of the molecule's properties.

Vibrational spectroscopy is another area where the integration of theoretical and experimental data is particularly fruitful. The assignment of complex infrared (IR) and Raman spectra for tryptophan-derived Schiff bases is often challenging due to the multitude of vibrational modes. Theoretical frequency calculations using DFT methods can predict the vibrational wavenumbers and intensities. These calculated frequencies, when scaled appropriately, typically show excellent agreement with experimental spectra researchgate.net. This correlation allows for a definitive assignment of vibrational bands to specific molecular motions, such as the characteristic C=N (imine) stretching, N-H bending, and various aromatic ring vibrations.

For example, studies on Schiff bases derived from L-tryptophan and different aldehydes have successfully used DFT calculations to interpret their IR spectra. The comparison between the calculated and observed vibrational frequencies confirms the formation of the imine linkage and helps to understand the electronic and structural factors influencing the molecule acs.orgscispace.com.

Below is a data table illustrating the comparison between experimental and theoretical vibrational frequencies for characteristic functional groups in tryptophan-derived Schiff bases.

| Vibrational Mode | Experimental FT-IR (cm⁻¹) scispace.com | Calculated (DFT) (cm⁻¹) researchgate.net | Assignment |

|---|---|---|---|

| N-H Stretch | 3180 – 3190 | - | Stretching of the indole N-H group |

| C=N Stretch (Imine) | 1625 – 1645 | - | Azomethine group stretching, confirming Schiff base formation |

| C=O Stretch (Ester) | 1583 – 1595 | - | Carbonyl group of the methyl ester |

| C-N Stretch | 1080 | - | Single bond stretching between carbon and nitrogen |

Furthermore, this integrated approach extends to the analysis of electronic properties. Time-dependent DFT (TD-DFT) calculations can predict electronic absorption spectra (UV-Vis), which can then be compared to experimental measurements. This comparison helps to assign electronic transitions, such as π→π* and n→π* transitions, and to understand the contributions of different molecular orbitals, like the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) researchgate.net.

The following table demonstrates the concordance between calculated and observed values in the elemental analysis of tryptophan-derived Schiff bases, further validating the proposed molecular structures.

| Element | Calculated (%) | Observed (%) |

|---|---|---|

| Carbon (C) | 61.61 | 61.88 |

| Hydrogen (H) | 4.26 | 4.63 |

| Nitrogen (N) | 12.68 | 12.53 |

Analytical and Spectroscopic Characterization Methodologies for Tryptophan Methyl Ester Benzaldimine

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation (e.g., ¹H, ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone of molecular structure elucidation in solution. By probing the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C (carbon-13), NMR provides detailed information about the chemical environment, connectivity, and stereochemistry of the compound.

For D,L-tryptophan methyl ester, benzaldimine, the NMR spectra would reveal characteristic signals that confirm the formation of the imine bond and the retention of the tryptophan and benzaldehyde (B42025) moieties. In studies of similar Schiff bases, the azomethine proton (–N=CH–) of the imine group is a key diagnostic signal, typically appearing as a singlet in the downfield region of the ¹H NMR spectrum, often between δ 8.5 and 8.9 ppm. dergipark.org.tr Likewise, the carbon atom of this imine group (–N=CH–) gives a characteristic signal in the ¹³C NMR spectrum, generally in the range of δ 158 to 164 ppm. dergipark.org.tr

The spectra would also feature signals corresponding to the precursor fragments. The protons of the tryptophan indole (B1671886) ring would appear in the aromatic region (approximately δ 7.0-7.6 ppm), along with the protons from the benzaldehyde ring. hmdb.ca The methyl ester group (–OCH₃) would be evident as a singlet around δ 3.7 ppm, and the aliphatic protons of the tryptophan backbone (α-carbon and β-methylene) would also be present with specific chemical shifts and coupling patterns. chemicalbook.com Comparing the spectra to that of the starting D,L-tryptophan methyl ester allows for clear confirmation of the structural changes upon forming the benzaldimine.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for Key Functional Groups Predicted values are based on typical ranges for similar Schiff base structures.

| Group | Nucleus | Predicted Chemical Shift (ppm) | Multiplicity |

| Imine | ¹H (-N=H C-Ph) | 8.5 - 8.9 | Singlet |

| Imine | ¹³C (-N=C H-Ph) | 158 - 164 | - |

| Methyl Ester | ¹H (-OCH ₃) | ~3.7 | Singlet |

| Methyl Ester | ¹³C (-OC H₃) | ~52 | - |

| Ester Carbonyl | ¹³C (-C =O) | ~172 | - |

| Indole NH | ¹H | >10 | Broad Singlet |

| Aromatic | ¹H / ¹³C | 7.0 - 8.0 / 110 - 140 | Multiplets |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

The IR spectrum of this compound would provide direct evidence of its formation. The most significant change from the starting materials would be the disappearance of the characteristic N-H stretching vibrations of the primary amine (~3300-3400 cm⁻¹) of tryptophan methyl ester and the C=O stretching of benzaldehyde (~1700 cm⁻¹). These would be replaced by a strong absorption band corresponding to the C=N (imine) stretching vibration. This imine stretch is typically observed in the 1600-1650 cm⁻¹ region. dergipark.org.tr

Other key absorptions would include the C=O stretch of the ester group, expected around 1735-1750 cm⁻¹, and the N-H stretch of the indole ring, which appears as a sharp peak around 3400 cm⁻¹. researchgate.net Aromatic C-H and C=C stretching bands from both the indole and benzene (B151609) rings would also be present.

Table 2: Key IR Absorption Frequencies Frequencies are based on typical values for the respective functional groups.

| Functional Group | Vibration Type | Expected Frequency (cm⁻¹) |

| Indole N-H | Stretch | ~3400 |

| Aromatic C-H | Stretch | 3000 - 3100 |

| Aliphatic C-H | Stretch | 2850 - 3000 |

| Ester C=O | Stretch | ~1740 |

| Imine C=N | Stretch | 1600 - 1650 |

| Aromatic C=C | Stretch | 1450 - 1600 |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the exact molecular weight of a compound and to deduce its structure by analyzing its fragmentation patterns.

For this compound (C₁₉H₁₈N₂O₂), the molecular weight is 306.36 g/mol . In an MS experiment, the molecular ion peak [M]⁺ or a protonated molecule [M+H]⁺ would be expected at an m/z of approximately 306 or 307, respectively. High-resolution mass spectrometry would confirm the elemental composition by providing a highly accurate mass measurement.

The fragmentation pattern provides a molecular fingerprint. In electrospray ionization (ESI), tryptophan derivatives are known to undergo characteristic fragmentation, often involving the cleavage of the N-Cα bond. rsc.org For the title compound, key fragmentation pathways would likely include the cleavage of the imine bond, loss of the methyl ester group (·OCH₃ or CO₂CH₃), and fragmentation of the indole side chain, leading to the characteristic quinolinium or related ions. nih.govnih.gov Analysis of these fragments allows for the unambiguous confirmation of the compound's structure.

Table 3: Expected Mass Spectrometry Data

| Ion Type | Formula | Calculated m/z |

| Molecular Ion [M]⁺ | C₁₉H₁₈N₂O₂ | 306.14 |

| Protonated Molecule [M+H]⁺ | C₁₉H₁₉N₂O₂ | 307.14 |

| Fragment: Loss of ·OCH₃ | C₁₈H₁₅N₂O | 275.12 |

| Fragment: Loss of Ph-CH=N· | C₁₂H₁₃N₁O₂ | 219.09 |

| Fragment: Indole Side Chain | C₈H₇N | 117.06 |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of UV or visible light by a molecule, which corresponds to the promotion of electrons from lower to higher energy orbitals. This technique is particularly useful for analyzing compounds containing chromophores, such as aromatic rings and conjugated systems.

The UV-Vis spectrum of this compound is expected to be a composite of its constituent chromophores. The tryptophan methyl ester part has a characteristic absorption maximum (λ_max) around 280 nm, with a shoulder peak near 290 nm, which is attributed to the π → π* transitions within the indole ring. researchgate.netresearchgate.net The formation of the benzaldimine introduces a new, conjugated C=N system. This extended conjugation is expected to give rise to an additional strong absorption band at a longer wavelength, likely in the 300-350 nm range, corresponding to the π → π* transition of the N-benzylidene moiety. A weaker n → π* transition for the imine group may also be observed.

Table 4: Expected UV-Vis Absorption Maxima (λ_max) Data is based on known values for tryptophan and expected shifts for benzaldimines.

| Chromophore | Electronic Transition | Expected λ_max (nm) |

| Indole Ring | π → π | ~280 |

| Benzaldimine | π → π | 300 - 350 |

| Benzaldimine | n → π* | >350 (weak) |

Elemental Microanalysis (C.H.N.S)

Elemental microanalysis is a fundamental technique used to determine the mass percentages of carbon, hydrogen, nitrogen, and sulfur in a sample. The experimentally determined percentages are compared with the theoretical values calculated from the molecular formula to confirm the compound's purity and empirical formula. For this compound (C₁₉H₁₈N₂O₂), no sulfur is present.

Table 5: Elemental Composition of C₁₉H₁₈N₂O₂

| Element | Atomic Mass | Count | Total Mass | Weight Percentage (%) |

| Carbon (C) | 12.011 | 19 | 228.209 | 74.49 |

| Hydrogen (H) | 1.008 | 18 | 18.144 | 5.92 |

| Nitrogen (N) | 14.007 | 2 | 28.014 | 9.15 |

| Oxygen (O) | 15.999 | 2 | 31.998 | 10.44 |

| Total | 306.365 | 100.00 |

X-ray Crystallography for Absolute Configuration and Solid-State Structure

X-ray crystallography is the most definitive method for determining the three-dimensional structure of a crystalline solid at atomic resolution. It provides precise measurements of bond lengths, bond angles, and torsional angles, as well as information about the packing of molecules in the crystal lattice and intermolecular interactions like hydrogen bonding.

While a specific crystal structure for this compound is not publicly available, the technique is highly applicable. For a crystalline sample, X-ray diffraction would unambiguously confirm the E/Z configuration of the imine double bond and reveal the precise conformation of the entire molecule in the solid state. mdpi.comacs.org If the racemic mixture could be resolved and a single enantiomer (D or L) crystallized, X-ray crystallography could be used to determine its absolute configuration. Studies on similar, complex Schiff bases have successfully used this method to elucidate detailed structural features. mdpi.comnih.gov

Chromatographic Techniques for Enantiomer Separation (e.g., Chiral HPLC)

Since this compound is a racemic mixture, separating the two enantiomers (D and L forms) is crucial for stereospecific studies. High-Performance Liquid Chromatography (HPLC) using a Chiral Stationary Phase (CSP) is the most common and effective technique for this purpose.

The principle of chiral HPLC involves the differential interaction of the two enantiomers with a chiral stationary phase, leading to different retention times and thus, separation. For tryptophan derivatives, several types of CSPs have proven effective. These include Cinchona alkaloid-based zwitterionic CSPs (e.g., CHIRALPAK® ZWIX) and polysaccharide-based CSPs (e.g., columns coated with amylose (B160209) or cellulose (B213188) derivatives). nih.govnih.govresearchgate.net

The separation is optimized by adjusting the mobile phase composition, which typically consists of a mixture of an organic solvent like methanol (B129727) or acetonitrile (B52724) and an aqueous buffer, often with acidic and basic additives to control ionization and improve peak shape. nih.govsigmaaldrich.com This technique not only allows for the preparative separation of the enantiomers but also serves as a precise analytical method to determine the enantiomeric purity or enantiomeric excess (ee) of a sample. sigmaaldrich.com

Applications of D,l Tryptophan Methyl Ester Benzaldimine in Advanced Organic Synthesis

Chiral Building Blocks for Complex Molecules

The inherent chirality of the tryptophan backbone in D,L-tryptophan methyl ester benzaldimine makes it a significant component of the "chiral pool," which utilizes readily available, enantiomerically pure natural compounds as starting materials for the synthesis of complex stereochemically defined molecules. nih.govyoutube.com The benzaldimine group serves as a protective group for the amine, allowing for selective reactions at other parts of the molecule, and as a handle for introducing further stereochemical complexity.

A key application of this chiral building block is in the asymmetric synthesis of novel and unnatural amino acids. For instance, strategies have been developed that utilize chiral auxiliaries, such as the Schöllkopf reagent, in conjunction with tryptophan derivatives to achieve high diastereoselectivity in the synthesis of new amino acid analogs. nih.gov While these methods may not always start directly with the pre-formed benzaldimine, the principles of using a protected tryptophan methyl ester are directly applicable. The benzaldimine Schiff base of tryptophan methyl ester can be alkylated at the α-carbon. For example, the α-methylation of the lithium enolate of the Schiff base of L-tryptophan methyl ester has been reported, leading to the formation of α-methyl-tryptophan derivatives. nih.gov Subsequent separation of the diastereomers or enantiomers allows for the isolation of optically pure, complex amino acid building blocks that are valuable in pharmaceutical and materials science research.

The utility of these tryptophan-derived building blocks is exemplified in the synthesis of fluorescent probes for studying protein structure and dynamics. nih.gov By incorporating modified tryptophan analogs, researchers can create proteins with unique spectroscopic properties, enabling detailed investigations of biological processes.

Synthesis of N-Substituted α-Amino Acids and Peptidomimetics

The synthesis of N-substituted α-amino acids is a critical area of organic chemistry, as these compounds are key components of many biologically active molecules and peptidomimetics. D,L-Tryptophan methyl ester benzaldimine is an excellent precursor for this purpose due to the reactivity of the imine bond.

A general and efficient method for the synthesis of N-alkyl amino esters involves the reductive amination of Schiff base amino esters. youtube.comjocpr.com This can be achieved by treating the benzaldimine with a reducing agent, such as sodium borohydride, in the presence of an aldehyde. This process allows for the introduction of a wide variety of substituents onto the nitrogen atom of the tryptophan scaffold.

Furthermore, the benzaldimine of tryptophan methyl ester can be directly alkylated to produce N-substituted derivatives. For example, the reaction of (S)-2-(benzylidene-amino)-3-(1H-indol-3-yl)-propionic acid methyl ester with 1-dimethylaminomethylbenzotriazole yields racemic α-dimethylaminomethyltryptophan methyl ester, a key intermediate for a class of NK1 receptor antagonists. This process highlights the utility of the benzaldimine as a reactive intermediate for the formation of C-N bonds at the α-position, leading to highly substituted amino acid derivatives.

The resulting N-substituted tryptophan derivatives are valuable building blocks for the synthesis of peptidomimetics. By modifying the nitrogen atom, the peptide backbone's properties can be altered, leading to compounds with enhanced stability, bioavailability, and biological activity compared to their natural peptide counterparts.

Precursors for Nitrogen-Containing Heterocycles (e.g., 2-imidazolines, aziridines, benzodiazepines)

The structural framework of D,L-tryptophan methyl ester benzaldimine, containing both a nucleophilic indole (B1671886) ring and a reactive imine, makes it a suitable precursor for the synthesis of various nitrogen-containing heterocycles. Although direct, specific examples starting from this exact benzaldimine for all the listed heterocycles are not extensively documented in readily available literature, the underlying chemical principles support its potential in this area.

The synthesis of substituted prolines, another class of nitrogen-containing heterocycles, has been achieved through the 1,3-dipolar cycloaddition of Schiff bases of α-amino acid esters with alkenes. niscair.res.in This type of reaction, when applied to the azomethine ylide generated from D,L-tryptophan methyl ester benzaldimine, could potentially lead to the formation of complex pyrrolidine (B122466) derivatives.

While direct synthesis of benzodiazepines from this specific Schiff base is not commonly reported, studies have shown that benzodiazepines can influence the binding of L-tryptophan to hepatic nuclei, suggesting a structural relationship and potential for synthetic exploration. tubitak.gov.tr The general reactivity of Schiff bases allows for their use in cyclization reactions to form a variety of heterocyclic systems.

Ligands and Chiral Auxiliaries in Asymmetric Catalysis

The chiral nature of D,L-tryptophan methyl ester benzaldimine and the presence of multiple coordination sites (the imine nitrogen, the ester carbonyl oxygen, and the indole nitrogen) make it and its derivatives attractive candidates for use as ligands in asymmetric catalysis. Schiff base ligands derived from amino acids have been shown to form stable complexes with various transition metals. jocpr.comjocpr.com

For instance, transition metal complexes of a Schiff base derived from L-tryptophan and 2'-hydroxyacetophenone (B8834) have been synthesized and characterized. jocpr.comjocpr.com These complexes demonstrate the principle of using tryptophan-derived Schiff bases as tridentate ligands. By extension, D,L-tryptophan methyl ester benzaldimine can act as a bidentate or tridentate ligand, coordinating with a metal center to create a chiral environment. Such metal complexes can then be employed as catalysts for a variety of asymmetric transformations, including reductions, oxidations, and carbon-carbon bond-forming reactions. The stereochemical information embedded in the tryptophan backbone can be transferred to the substrate, leading to the formation of a single enantiomer of the product in excess.

In a related application, L-(+)-tryptophan methyl ester has been used to create polymeric microbeads that function as a heterogeneous catalyst for the synthesis of chromene derivatives. tubitak.gov.tr This highlights the potential of tryptophan derivatives in catalytic applications, and the benzaldimine could be incorporated into similar polymeric structures to create novel catalytic materials.

Development of Radiopharmaceuticals and Imaging Agents

The development of radiolabeled amino acids as imaging agents, particularly for positron emission tomography (PET), is a significant area of medical research. These agents can be used to visualize and quantify metabolic processes in vivo, which is particularly valuable in oncology and neurology. Tryptophan and its analogs are of special interest due to the role of the tryptophan metabolic pathways in various diseases.

While there are no direct reports of D,L-tryptophan methyl ester benzaldimine itself being used as a radiopharmaceutical, the synthesis of radiolabeled tryptophan derivatives is an active field of research. For example, a method for the preparation of enantiomerically pure α-[14C]methyl-L-tryptophan involves the α-methylation of the Schiff base of L-tryptophan methyl ester. nih.gov This demonstrates that the Schiff base is a viable intermediate in the synthesis of radiolabeled compounds.